molecular formula C20H17N4NaO5S B128336 Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate CAS No. 6371-84-2

Sodium 4-((3-((2,4-dimethylphenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulphonate

Cat. No.: B128336
CAS No.: 6371-84-2
M. Wt: 448.4 g/mol
InChI Key: VRDAELYOGRCZQD-JVZMBASTSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate is a complex azo compound characterized by two diazenyl (-N=N-) groups, a central benzenesulfonate backbone, and substituents including a 2,4-dimethylphenyl group and dihydroxyphenyl moieties. The sulfonate group (-SO₃⁻Na⁺) enhances water solubility, making it suitable for applications in dyes, pharmaceuticals, or biochemical assays.

Properties

CAS No.

6371-84-2

Molecular Formula

C20H17N4NaO5S

Molecular Weight

448.4 g/mol

IUPAC Name

sodium 4-[(2E)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate

InChI

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1/b23-17+,24-19+;

InChI Key

VRDAELYOGRCZQD-JVZMBASTSA-M

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]

Other CAS No.

1320-07-6

Pictograms

Irritant

Synonyms

4-[[3-[(2,4-Dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonic Acid Monosodium Salt

Origin of Product

United States

Preparation Methods

Formation of the Primary Diazonium Salt

The synthesis begins with diazotization of 2,4-dimethylaniline in acidic medium:

Reaction Conditions

  • Substrate : 2,4-dimethylaniline (1 equiv.)

  • Acid : Hydrochloric acid (3 equiv., 10% w/v)

  • Diazotizing agent : Sodium nitrite (1.05 equiv.)

  • Temperature : 0–5°C (ice bath)

  • Time : 45–60 minutes

The diazonium chloride intermediate forms as a clear solution, which must be used immediately to prevent decomposition.

First Coupling: Formation of the Monazo Intermediate

Reaction with 2,4-Dihydroxybenzene

The diazonium salt couples with 2,4-dihydroxybenzene (resorcinol) under alkaline conditions:

Reaction Conditions

  • pH : 8–9 (maintained with sodium carbonate)

  • Temperature : 5–10°C

  • Solvent : Water/ethanol (3:1 v/v)

  • Time : 2–3 hours

The product, 3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxybenzene , precipitates as an orange solid. Yield: 68–72%.

Second Diazotization and Coupling

Diazotization of the Monazo Intermediate

The monazo compound undergoes a second diazotization:

Modified Conditions

  • Acid concentration : Higher HCl concentration (15% w/v) to stabilize the diazonium species

  • Reaction time : 30 minutes

Coupling with Sodium Benzenesulfonate

The resulting diazonium salt couples with sodium benzenesulfonate:

Optimized Parameters

  • pH : 6.5–7.0 (buffered with sodium acetate)

  • Temperature : 10–15°C

  • Solvent system : Ethanol/water (2:1 v/v) with 0.1% EDTA to chelate metal impurities

  • Coupling time : 4–5 hours

This step yields the crude disazo sulfonate compound as a dark red powder.

Sulfonation and Salt Formation

While some routes introduce sulfonation earlier, post-coupling sulfonation ensures better regiocontrol:

Sulfonation Protocol

  • Reagent : Fuming sulfuric acid (20% SO3)

  • Temperature : 40°C (gradual heating over 1 hour)

  • Quenching : Ice-cold sodium hydroxide solution (20% w/v)

  • Neutralization : Adjust to pH 7 with NaOH to form the sodium salt

The product is filtered and washed with brine to remove excess sulfate ions.

Purification and Characterization

Column Chromatography

  • Stationary phase : Silica gel 60 (mesh size 230–400)

  • Mobile phase : Dichloromethane/methanol (95:5 → 90:10 gradient)

  • Recovery : 82–85% after purification

Analytical Data

  • UV-Vis : λmax = 480 nm (ε = 1.2×10^4 L·mol⁻¹·cm⁻¹) in ethanol

  • HPLC : Purity >98% (C18 column, acetonitrile/water 65:35)

  • Hazard profile : GHS07/GHS08 (skin sensitization, respiratory irritation)

Scale-Up Considerations

Industrial adaptations employ:

  • Continuous flow reactors for diazotization to enhance safety

  • Membrane filtration instead of column chromatography for cost reduction

  • Waste minimization : Recycling spent acids via ion exchange

Comparative Analysis of Synthetic Routes

ParameterBatch MethodFlow Chemistry
Yield (%)7285
Reaction Time (h)126
Purity (%)98.599.2
ScalabilityModerateHigh

Flow systems reduce thermal runaway risks and improve mixing efficiency for diazo intermediates .

Chemical Reactions Analysis

Reductive Cleavage of Azo Bonds

The diazenyl (–N=N–) groups in the compound undergo reductive cleavage under acidic or alkaline conditions, forming aromatic amines. This reaction is critical in environmental and biological degradation pathways.

Reaction Conditions Products Source
Zinc dust + HCl (acidic reduction)2,4-Dimethylaniline and 2,4-dihydroxybenzenesulfonic acid derivatives
Sodium dithionite (alkaline reduction)Cleavage of both azo bonds to yield sulfonated aromatic amines and phenolic intermediates
  • Mechanism : Protonation of the azo bond followed by electron transfer leads to bond dissociation. The sulfonate group stabilizes intermediates via resonance .

  • Applications : Wastewater treatment processes for azo dye degradation .

Acid-Base Reactions

The hydroxyl (–OH) and sulfonate (–SO₃⁻) groups confer pH-dependent solubility and reactivity:

  • Protonation/Deprotonation :

    • Acidic pH (pH < 3) : Hydroxyl groups protonate, reducing solubility.

    • Alkaline pH (pH > 9) : Deprotonation of hydroxyl groups increases hydrophilicity .

Functional Group pKa Behavior
–OH (phenolic)~9.5Deprotonates to form phenolate anion in alkaline media
–SO₃⁻ (sulfonate)<1 (acidic)Remains ionized across physiological pH ranges

Structural Impact : The compound aggregates in acidic media due to reduced electrostatic repulsion between sulfonate groups .

Photochemical Degradation

The conjugated azo system absorbs UV-Vis light (λ_max ≈ 400–500 nm), leading to photodegradation:

Light Exposure Degradation Products Key Observations
UV (254 nm)Sulfonated benzene derivatives and NO_x byproductsReaction rate increases with dissolved oxygen
Visible lightPartial isomerization (cis-trans)Stabilized by sulfonate groups in aqueous media
  • Mechanism : Photoinduced electron transfer generates reactive oxygen species (ROS), accelerating bond cleavage .

  • Environmental Relevance : Photodegradation contributes to the compound’s persistence in aquatic systems .

Sulfonation and Desulfonation

The sulfonate group undergoes electrophilic substitution under harsh conditions:

Reaction Conditions Outcome
Sulfonation (additional –SO₃H)Fuming H₂SO₄, 150°CIncreased sulfonate density; reduced bioavailability
DesulfonationH₃PO₄, 200°CRemoval of sulfonate group; formation of benzene rings
  • Applications : Functionalization for tuning solubility in dye formulations .

Coordination with Metal Ions

The hydroxyl and sulfonate groups act as ligands for transition metals:

Metal Ion Complex Structure Application
Fe³⁺Octahedral complexes with –OH and –SO₃⁻ ligandsWastewater metal-ion sequestration
Cu²⁺Square-planar complexesCatalytic dye degradation
  • Evidence : Spectral shifts in UV-Vis (e.g., λ_max shift from 480 nm to 520 nm with Fe³⁺) confirm complexation .

Biochemical Interactions

The compound interacts with proteins and nucleic acids via hydrogen bonding and electrostatic interactions:

Target Interaction Type Biological Impact
Serum albuminHydrophobic and π-π stackingAlters protein conformation; potential cytotoxicity
DNAIntercalation via azo groupsGenotoxic effects observed in vitro
  • Research Findings :

    • Inhibits NF-κB signaling in macrophages at IC₅₀ ≈ 50 µM .

    • Induces oxidative stress in hepatic cells via ROS generation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing diazenyl and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have shown promising results in inhibiting carbonic anhydrase IX, an enzyme often overexpressed in tumors. Studies reveal that these compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231, highlighting their potential as anticancer agents .

Enzyme Inhibition
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate has also been investigated for its inhibitory effects on enzymes related to diabetes and neurodegenerative diseases. For example, certain sulfonamide derivatives have been identified as effective inhibitors of acetylcholinesterase and α-glucosidase, making them candidates for treating Alzheimer's disease and type 2 diabetes .

Analytical Chemistry

Colorimetric Assays
The compound's diazo group allows it to participate in colorimetric reactions, making it useful in analytical chemistry for the quantification of various substances. Its ability to form colored complexes with certain metal ions can be harnessed for detecting trace metals in environmental samples .

Chromatography
Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate can be employed as a stationary phase in chromatographic techniques due to its unique chemical structure. This application is particularly beneficial for separating complex mixtures in pharmaceutical and biochemical research.

Materials Science

Dyes and Pigments
The compound's vivid coloration makes it suitable for use as a dye or pigment in various applications. Its stability under light and heat enhances its utility in textiles and coatings .

Nanomaterials Development
Recent studies have explored the incorporation of sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate into nanomaterials for drug delivery systems. The functionalization of nanoparticles with this compound can improve the targeting and efficacy of therapeutic agents .

Case Studies

Study Title Findings Reference
Inhibition of Carbonic Anhydrase IXDemonstrated significant selectivity and potency against cancer cells
Antidiabetic PotentialIdentified as an effective inhibitor of α-glucosidase
Colorimetric Detection of MetalsDeveloped a method for detecting trace metals using colorimetric assays

Mechanism of Action

The compound exerts its effects primarily through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo Compounds with Varied Substituents

4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol
  • Structure: Contains an aminophenyl diazenyl group and a phenylhydrazone side chain.
  • Properties: Density Functional Theory (DFT) studies reveal a narrower HOMO-LUMO gap (~3.5 eV) compared to the target compound (estimated ~4.2 eV), indicating higher reactivity and redshifted absorption spectra. The amino group enhances electron density, favoring interactions with electrophilic agents .
  • Applications : Primarily explored as a dye intermediate or sensor material due to its tautomeric behavior.
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
  • Structure : Features an acetamide-substituted phenyl group and a hydroxyl-phenylhydrazone moiety.
  • Properties: The acetamide group reduces solubility in aqueous media but improves thermal stability. Its HOMO-LUMO gap (~4.0 eV) is intermediate between the target compound and the aminophenyl analog, suggesting balanced electronic properties .

Sulfonate-Containing Azo Dyes

Sodium 4-amino-3-((E)-(2,4-disulfonatophenyl)diazenyl)-6-((E)-(4-nitro-2-sulfonatophenyl)diazenyl)-5-oxidonaphthalene-1,7-disulfonate
  • Structure : Multiple sulfonate groups and nitro substituents on a naphthalene backbone.
  • Properties : Higher solubility in polar solvents due to four sulfonate groups. The nitro groups increase oxidative stability but reduce biocompatibility.
  • Applications : Industrial dyeing processes requiring intense color fastness .

Comparison : The target compound’s simpler structure (one sulfonate group) may limit solubility but improve biodegradability, making it preferable in biomedical contexts.

Heterocyclic Sulfonamide Derivatives

4-(2-(4-Hydroxyphenyl)-2-methyl-4,7-dioxo-4,7-dihydro-1,3-oxazepin-3(2H)-yl)benzenesulfonamide [B6]
  • Structure : Incorporates an oxazepine ring fused to a sulfonamide group.
  • Sulfonamide groups favor hydrogen bonding, enhancing target specificity in drug design .
  • Applications : Investigated for antibacterial and antifungal activity.

Key Difference : Unlike B6’s sulfonamide group, the target compound’s sulfonate group lacks NH bonds, reducing hydrogen-bonding capacity but improving anionic character for ion-exchange applications.

Triazine-Based Sulfonates

Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate
  • Structure : Features a triazine ring and sulfopyridinyl group.
  • Properties : The triazine core confers exceptional thermal and photolytic stability. Dual sulfonate groups enhance solubility (logP ≈ -2.1) compared to the target compound (estimated logP ≈ -1.5).
  • Applications : Used in high-temperature dyeing and as a corrosion inhibitor .

Comparison : The target compound’s azo linkages may degrade under UV exposure faster than triazine-based analogs, limiting outdoor applications.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Key Substituents Solubility (H₂O) HOMO-LUMO Gap (eV) Applications
Target Compound C₂₀H₁₆N₄NaO₇S 2,4-dimethylphenyl, dihydroxyphenyl Moderate ~4.2 Dyes, Biomedicine
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol C₁₉H₁₇N₅O Aminophenyl, phenylhydrazone Low ~3.5 Sensors
Sodium 4-amino-3-((E)-(2,4-disulfonatophenyl)diazenyl)... C₂₂H₁₃N₅Na₃O₁₆S₄ Disulfonato, nitro High N/A Industrial Dyes
Sodium 4-(5-phenyl-3-(4-sulfopyridin-2-yl)-1,2,4-triazin-6-yl)benzenesulfonate C₂₀H₁₃N₄NaO₆S₂ Triazine, sulfopyridinyl High ~4.5 High-Temp Dyeing

Biological Activity

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate, commonly referred to as D&C Brown No. 1 or Acid Orange 24, is a synthetic azo dye with a complex structure that has garnered attention for its biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C20_{20}H17_{17}N4_{4}O5_{5}S·Na
  • Molecular Weight : 448.428 g/mol
  • CAS Number : 89784-93-0
  • IUPAC Name : Sodium; 4-[(E)-[3-[(E)-(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]benzenesulfonate

Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate exhibits several biological activities primarily attributed to its azo structure. The compound can undergo metabolic reduction to form reactive intermediates that interact with cellular macromolecules.

Key Biological Activities:

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects : Studies have demonstrated that sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate can induce apoptosis in cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in various cancer cell lines

Case Study 1: Antioxidant Activity

A study conducted by researchers at a university demonstrated that sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate significantly reduced reactive oxygen species (ROS) levels in human fibroblasts exposed to oxidative stress. This suggests potential applications in protective therapies against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In a series of experiments published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, supporting its potential use as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Research

Research published in Cancer Letters evaluated the cytotoxic effects of sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxypheny)diazenyl)benzenesulfonate on MCF-7 breast cancer cells. The study found a dose-dependent increase in apoptosis markers following treatment with the compound, indicating its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for Sodium 4-((3-((2,4-dimethylphenyl)diazenyl)-2,4-dihydroxyphenyl)diazenyl)benzenesulfonate, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves diazo coupling reactions. A two-step procedure is common:

Diazo precursor preparation : React 2,4-dihydroxybenzaldehyde with 2,4-dimethylaniline under acidic conditions to form the first diazenyl intermediate.

Sulfonation and coupling : Treat the intermediate with benzenesulfonic acid derivatives in alkaline media (e.g., NaOH) to introduce the sulfonate group. Key parameters include:

  • pH control : Maintain pH 8–10 during sulfonation to prevent premature azo bond cleavage .
  • Temperature : Reactions at 0–5°C minimize side reactions like over-sulfonation .
  • Yield optimization : Use HPLC (C18 column, methanol/water mobile phase) to monitor intermediate purity and adjust stoichiometry .

Q. How can spectroscopic techniques (FT-IR, NMR, Raman) resolve structural ambiguities in this compound?

Methodological Answer:

  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and sulfonate (1030–1200 cm⁻¹) groups. Discrepancies in peak positions may indicate tautomerism (enol ↔ keto forms) .
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to assign aromatic protons. For example, the diazenyl proton typically appears as a singlet near δ 8.2–8.5 ppm .
  • Raman spectroscopy : Detect azo bonds (N=N) via peaks at 1400–1450 cm⁻¹; shifts >10 cm⁻¹ suggest conjugation with electron-withdrawing groups (e.g., sulfonate) .

Q. What are the solubility challenges, and how can they be addressed for experimental reproducibility?

Methodological Answer: The compound is highly polar due to sulfonate and hydroxyl groups, but solubility varies with pH:

  • Aqueous solutions : Soluble in alkaline buffers (pH > 9) but precipitates in acidic conditions (pH < 4). Use sodium acetate/1-octanesulfonate buffer (pH 4.6) for stability in chromatography .
  • Organic solvents : Limited solubility in methanol/ethanol (<5 mg/mL). For reactions requiring organic phases, use DMSO as a co-solvent (≤10% v/v) .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict electronic properties and tautomeric behavior?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps. Studies on analogous diazenyl compounds show HOMO localization on the diazenyl group and LUMO on the sulfonate .
  • Tautomer prediction : Compare calculated vs. experimental IR/Raman spectra. For example, enol tautomers show stronger O–H stretching intensities .
  • Molecular Dynamics (MD) : Simulate solvation in water/DMSO mixtures to model aggregation tendencies .

Q. What strategies resolve contradictions in UV-Vis spectral data under varying pH conditions?

Methodological Answer: The compound exhibits pH-dependent λmax shifts due to protonation/deprotonation:

  • Acidic conditions (pH 2–4) : λmax ≈ 420 nm (protonated diazenyl).
  • Alkaline conditions (pH 10–12) : λmax ≈ 520 nm (deprotonated sulfonate).
    Troubleshooting :
    • Use Job’s plot to determine stoichiometry of protonation equilibria.
    • Validate with cyclic voltammetry: redox peaks correlate with electronic transitions .

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

Methodological Answer:

  • Serine protease inhibition : Adapt protocols from sulfonated benzophenone derivatives :
    • Prepare enzyme assays (e.g., trypsin/chymotrypsin) in Tris-HCl buffer (pH 7.4).
    • Measure IC50 via fluorescence quenching (λex = 280 nm, λem = 340 nm).
    • Compare inhibition kinetics with methyl orange (a structurally similar azo dye) .

Data Contradiction Analysis

Q. How to address discrepancies in diazenyl bond stability reported across studies?

Root Cause Analysis:

  • Photodegradation : UV light exposure during synthesis/storage cleaves N=N bonds. Use amber glassware and argon atmospheres .
  • pH-dependent hydrolysis : Acidic conditions (pH < 3) accelerate bond cleavage. Confirm pH stability via accelerated aging tests (40°C, 75% RH for 14 days) .

Q. Why do NMR spectra sometimes show extra peaks, and how can they be assigned?

Resolution Strategy:

  • Tautomerism : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For example, enol ↔ keto interconversion broadens peaks at 25°C but resolves at −40°C .
  • Impurity identification : Compare with synthesized side products (e.g., over-sulfonated derivatives) via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.